![molecular formula C13H18BFO3 B3241087 3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1451391-55-1](/img/structure/B3241087.png)
3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
“3-Fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the molecular formula C12H16BFO3 . It is also known as 2-FLUORO-4-HYDROXYBENZENEBORONIC ACID PINACOL ESTER .
Molecular Structure Analysis
The molecular weight of this compound is 238.06 g/mol . The InChI code is 1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 . The SMILES string is B1(OC(C(O1)©C)©C)C2=C(C=C(C=C2)O)F .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
Synthesis and Structural Analysis
This compound is utilized as a boric acid ester intermediate with a benzene ring, obtained through a three-step substitution reaction. Its structure is confirmed by various spectroscopic methods (FTIR, 1H and 13C NMR, mass spectrometry) and single-crystal X-ray diffraction. Conformational analysis based on density functional theory (DFT) indicates that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. This agreement underscores the compound's potential in precise molecular engineering and in the development of advanced materials with predictable properties (Huang et al., 2021).
Advanced Material Development
The compound's utility extends to the field of advanced materials, particularly in the synthesis of heterodifunctional polyfluorenes. These polymers are used to create stable nanoparticles with diameters in the range of 25-50 nm when dispersed in water. These particles exhibit bright fluorescence emission, which can be tuned to longer wavelengths through energy transfer, highlighting the compound's role in the fabrication of materials with tailored optical properties (Fischer et al., 2013).
Sensing and Detection Applications
The compound also finds application in the development of sensitive detection systems. For instance, its derivatives have been used to enhance the sensing performance of borate to hydrogen peroxide (H2O2) vapor. The introduction of functional groups to the boron ester facilitates its oxidation by H2O2, significantly shortening the reaction time and improving detection sensitivity, making it a valuable tool in the development of fast-response and high-sensitivity sensors for explosive and environmental monitoring (Fu et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, are often used in the organic synthesis of drugs . They can act as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known to be involved in various chemical reactions such as glycol protection, asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are known to be involved in a wide range of biochemical pathways due to their utility in asymmetric synthesis .
Pharmacokinetics
It is known that the pharmacokinetics of organoboron compounds can be influenced by various factors, including their chemical structure and the physiological conditions under which they are administered .
Result of Action
It is known that organoboron compounds can have various effects at the molecular and cellular level, including inducing apoptosis and necrosis of cancer cells .
Action Environment
It is known that the activity of organoboron compounds can be influenced by various environmental factors, including ph and temperature .
properties
IUPAC Name |
3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWQBIFMPALUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145285 | |
Record name | Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1451391-55-1 | |
Record name | Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-fluoro-6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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